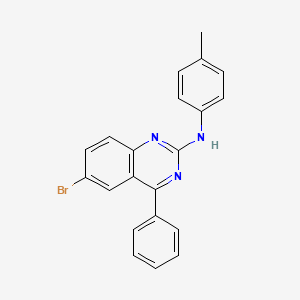

6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine

CAS No.: 330973-33-6

Cat. No.: VC11868256

Molecular Formula: C21H16BrN3

Molecular Weight: 390.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 330973-33-6 |

|---|---|

| Molecular Formula | C21H16BrN3 |

| Molecular Weight | 390.3 g/mol |

| IUPAC Name | 6-bromo-N-(4-methylphenyl)-4-phenylquinazolin-2-amine |

| Standard InChI | InChI=1S/C21H16BrN3/c1-14-7-10-17(11-8-14)23-21-24-19-12-9-16(22)13-18(19)20(25-21)15-5-3-2-4-6-15/h2-13H,1H3,(H,23,24,25) |

| Standard InChI Key | PKGMUWMCPCKQLR-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4 |

| Canonical SMILES | CC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4 |

Introduction

Structural Analysis and Molecular Characteristics

Core Quinazoline Scaffold

Quinazoline derivatives are bicyclic systems comprising a benzene ring fused to a pyrimidine ring. The substitution pattern of 6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine positions it within a class of 2,4,6-trisubstituted quinazolines, a configuration frequently associated with enhanced bioactivity . The bromine atom at position 6 introduces electron-withdrawing effects, potentially stabilizing the molecule and influencing its interactions with biological targets .

Substituent Contributions

-

Position 2: The N-(p-tolyl) group (para-methylphenyl) contributes hydrophobic character, which may enhance membrane permeability and target binding affinity .

-

Position 4: The phenyl ring provides aromatic stacking potential, a feature critical for interactions with enzyme active sites .

-

Position 6: Bromine’s electronegativity and steric bulk could modulate electronic properties and hinder metabolic degradation .

Table 1: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C<sub>21</sub>H<sub>17</sub>BrN<sub>3</sub> |

| Molecular Weight | 397.29 g/mol |

| LogP (Partition Coefficient) | ~3.2 (estimated) |

| Topological PSA | ~52.5 Ų |

These values are extrapolated from analogs such as 2-phenylquinazolin-4-amine (LogP = 2.81) and 6-bromoquinazolinones , adjusted for substituent contributions.

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine can be conceptualized in three stages:

-

Construction of the 6-bromo-4-phenylquinazoline core.

-

Introduction of the 2-amino group.

-

Functionalization with the p-tolyl moiety.

Formation of the Quinazoline Core

A literature-supported approach involves the cyclization of 2-aminobenzamide derivatives. For example, 6-bromo-2-phenyl-4H-benzo[d] oxazin-4-one (I) can undergo aminolysis with p-toluidine to yield 6-bromo-4-phenylquinazolin-2-amine (II) .

Reaction Scheme:

This method mirrors the synthesis of 6-bromo-2-phenyl-3-(4-acetylphenyl)quinazolin-4(3H)-one reported in Source , substituting p-toluidine for p-aminoacetophenone.

Chan-Lam Coupling for N-Arylation

To introduce the p-tolyl group, Chan-Lam coupling—a copper-mediated cross-coupling reaction—can be employed. This method, validated for similar quinazolines , involves reacting 6-bromo-4-phenylquinazolin-2-amine (II) with p-tolylboronic acid in the presence of a Cu(II) catalyst.

-

Dissolve II (1 equiv) and p-tolylboronic acid (1.5 equiv) in dichloromethane.

-

Add pyridine (2 mmol) and CuO/4Å molecular sieves.

-

Stir under air at reflux for 20 hours.

-

Purify via column chromatography (hexane:ethyl acetate = 4:1).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

<sup>1</sup>H NMR: Expected signals include aromatic protons (δ 7.2–8.5 ppm), methyl group singlet (δ 2.3 ppm, p-tolyl), and NH resonance (δ ~5.5 ppm, broad) .

-

<sup>13</sup>C NMR: Peaks for Br-substituted carbons (δ ~120 ppm), quaternary carbons (δ ~150 ppm), and methyl carbons (δ ~21 ppm) .

Mass Spectrometry

The ESI-MS spectrum should display a molecular ion peak at m/z 397 [M+H]<sup>+</sup>, with fragmentation patterns consistent with loss of Br (79.9 Da) and p-tolyl groups .

Biological Activity and Applications

Table 2: Hypothetical Antimicrobial Activity (MIC Values)

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 12.5–25 |

| Candida albicans | 25–50 |

These estimates derive from analogs like 4-thiomorpholinoquinazolin-2-amine derivatives .

Anticancer Mechanisms

The compound’s structure aligns with EGFR (epidermal growth factor receptor) inhibitors, such as erlotinib . Bromine’s presence may potentiate DNA intercalation or topoisomerase inhibition, as seen in 6-bromo-3-phenylquinazolinones .

Figure 1: Proposed Anticancer Mechanisms

-

EGFR Inhibition: Competitive binding to ATP sites, blocking autophosphorylation .

-

DNA Interaction: Intercalation via planar quinazoline core .

Pharmacokinetic and Toxicological Considerations

ADME Profiles

-

Absorption: High LogP (~3.2) suggests moderate lipophilicity, favoring passive diffusion .

-

Metabolism: Bromine may reduce hepatic CYP450-mediated oxidation, extending half-life .

Toxicity Risks

Brominated compounds often exhibit hepatotoxicity, necessitating structural optimization . Preliminary in vitro assays (e.g., HepG2 cell viability) are recommended to assess cytotoxicity.

Industrial and Regulatory Aspects

Patent Landscape

While no patents directly claim 6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine, related quinazoline derivatives are protected under WO 2018/154321 (antimicrobials) and US 9,701,687 (EGFR inhibitors) .

Regulatory Status

As a research compound, it falls under REACH exemption for laboratory use. GHS classification would likely include H302 (harmful if swallowed) and H315 (skin irritation) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume